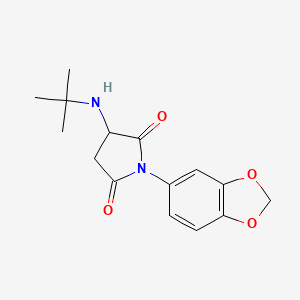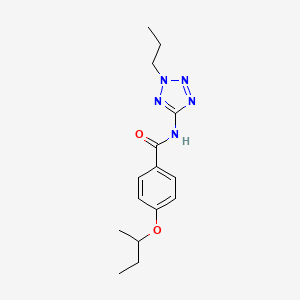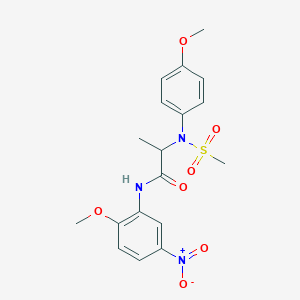![molecular formula C22H19ClN2O2 B4071495 2-[(4-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071495.png)
2-[(4-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide
Overview
Description
2-[(4-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide, commonly known as C16, is a chemical compound that has been extensively studied for its various scientific applications. It is a benzamide derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
C16 has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of various enzymes such as protein kinase C and phosphodiesterase. It has also been studied for its potential anti-cancer properties and has shown promising results in various in vitro and in vivo studies. C16 has also been studied for its potential use as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of C16 is not fully understood, but it is believed to work by inhibiting various enzymes and pathways that are involved in various biochemical and physiological processes. It has been found to inhibit protein kinase C, which is involved in various signaling pathways that regulate cell growth and differentiation. It has also been found to inhibit phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in cells.
Biochemical and Physiological Effects:
C16 has been found to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. C16 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
C16 has several advantages for lab experiments. It is easily synthesized and purified, and its chemical structure is well-defined. It has also been extensively studied for its various scientific research applications and its mechanism of action is well-understood. However, C16 also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several future directions for the research of C16. One potential direction is to study its potential use as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use as an anti-cancer agent, either alone or in combination with other drugs. Further studies are also needed to better understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, C16 is a chemical compound that has been extensively studied for its various scientific research applications. It has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. C16 has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of C16, and further studies are needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15(16-7-3-2-4-8-16)24-22(27)19-9-5-6-10-20(19)25-21(26)17-11-13-18(23)14-12-17/h2-15H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRJCBGPDLQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)carbonyl]amino}-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4071416.png)
![N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4071423.png)
![2-({3-[(4-chlorophenyl)thio]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4071432.png)

![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,4-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4071449.png)

![N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071483.png)
![(1,2-dimethylpropyl)(2-furylmethyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B4071490.png)
![N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4071494.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(isopropylthio)acetyl]piperidin-3-ol](/img/structure/B4071500.png)

![2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071512.png)

![N-allyl-2-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4071526.png)